2-(Trimethylsilyl)ethanesulfonyl chloride

Beschreibung

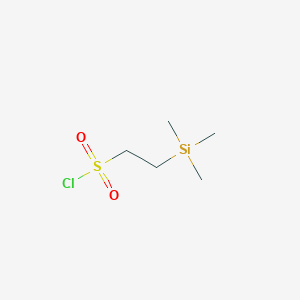

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-trimethylsilylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMCIWDCRGIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431554 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106018-85-3 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Trimethylsilyl Ethanesulfonyl Chloride Ses Cl

Methodologies for the Preparation of 2-(Trimethylsilyl)ethanesulfonyl Chloride

The synthesis of SES-Cl can be broadly categorized into a few key methodologies. The most prevalent route commences with vinyltrimethylsilane, which is first converted to an intermediate sulfonate salt before subsequent chlorination. Alternative approaches include the direct sulfonylation of a Grignard reagent or the conversion of the pre-formed sodium salt of 2-(trimethylsilyl)ethanesulfonic acid.

A common and convenient pathway to SES-Cl begins with the commercially accessible compound vinyltrimethylsilane. chemicalbook.com This multi-step process involves the initial formation of a sulfonate salt, which is then converted to the target sulfonyl chloride.

The first step in this synthetic sequence is the radical addition of sodium bisulfite (NaHSO₃) across the vinyl group of vinyltrimethylsilane. chemicalbook.com This reaction yields the intermediate, sodium 2-(trimethylsilyl)ethanesulfonate. The process is typically initiated by a radical initiator, such as tert-butyl perbenzoate. chemicalbook.comorgsyn.org The reaction involves heating a suspension of vinyltrimethylsilane and sodium bisulfite in a solvent system like aqueous methanol. orgsyn.org While this method is effective, the yield of the resulting sulfonate salt can be moderate. For instance, using tert-butyl perbenzoate as the initiator has been reported to provide a higher yield of the intermediate salt, which subsequently leads to a better yield in the final conversion to SES-Cl. orgsyn.org

Data sourced from Organic Syntheses. orgsyn.org

Once the sodium 2-(trimethylsilyl)ethanesulfonate salt is obtained, it can be converted to this compound. One method for this transformation employs phosphorus(V) chloride (PCl₅) in a solvent like carbon tetrachloride. chemicalbook.comorgsyn.org However, this procedure presents a significant disadvantage: the formation of 2-(trimethylsilyl)ethanesulfonic anhydride as a notable byproduct. orgsyn.org Crude reaction mixtures prepared using this method often show a 2-4:1 ratio of the desired sulfonyl chloride to the sulfonic anhydride. orgsyn.org While the anhydride can also act as a sulfonylating agent, its formation is often economically undesirable, making this route less efficient for obtaining pure SES-Cl. orgsyn.org

An alternative method for converting the sulfonate salt to the sulfonyl chloride involves the use of sulfuryl chloride (SO₂Cl₂) in combination with triphenylphosphine (PPh₃). chemicalbook.comorgsyn.org This approach has been shown to produce SES-Cl from the sodium salt in a 62% yield. chemicalbook.comorgsyn.org The yield can be improved to 79% if the corresponding triethylammonium salt is used instead of the sodium salt. orgsyn.org This method offers an alternative to the phosphorus(V) chloride route, potentially avoiding the significant formation of the sulfonic anhydride byproduct.

Table 2: Comparison of Reagents for Converting Sulfonate Salt to SES-Cl

| Reagent(s) | Starting Salt | Yield | Key Observation |

|---|---|---|---|

| Phosphorus(V) Chloride (PCl₅) | Sodium Salt | Not specified | Significant sulfonic anhydride byproduct formation. orgsyn.org |

| Sulfuryl Chloride (SO₂Cl₂) and Triphenylphosphine (PPh₃) | Sodium Salt | 62% | Provides a cleaner conversion. chemicalbook.comorgsyn.org |

Data sourced from Organic Syntheses orgsyn.org and ChemicalBook. chemicalbook.com

A more direct, albeit less common, procedure to synthesize SES-Cl utilizes the reaction of β-trimethylsilylethylmagnesium chloride, a Grignard reagent, with sulfuryl chloride. chemicalbook.com This method has been reported to produce the desired sulfonyl chloride in a 50% yield. orgsyn.org While this route is more convergent, it may be considered less convenient compared to the synthesis starting from vinyltrimethylsilane. chemicalbook.com

The synthesis of this compound can also be viewed as starting directly from the pre-formed 2-(trimethylsilyl)ethanesulfonic acid sodium salt, which is commercially available. chemicalbook.com From this starting point, the conversion methodologies are the same as those described for the intermediate generated from vinyltrimethylsilane. The most efficient reported laboratory procedure for this conversion involves treating the sodium salt with thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org This procedure is advantageous as it minimizes the formation of the sulfonic anhydride byproduct, with crude product ratios of sulfonyl chloride to anhydride being approximately 11:1. orgsyn.org Subsequent short-path distillation yields the pure this compound in good yields (68-77% for this step). orgsyn.org

Synthesis from Vinyltrimethylsilane

Advanced Considerations in SES-Cl Synthesis

Several synthetic routes to SES-Cl have been developed, with the choice of reagents and reaction conditions playing a crucial role in the ratio of the desired product to the sulfonic anhydride. One established method involves the radical addition of sodium bisulfite to vinyltrimethylsilane, followed by conversion of the resulting sodium sulfonate salt to the sulfonyl chloride. chemicalbook.com It is in this conversion step that the formation of the sulfonic anhydride is a primary concern.

Initial approaches utilizing phosphorus pentachloride (PCl₅) in carbon tetrachloride (CCl₄) to convert the sodium 2-(trimethylsilyl)ethanesulfonate to SES-Cl were found to be effective but problematic due to the co-production of the sulfonic anhydride. orgsyn.org Analysis of the crude reaction mixture from this method often reveals a significant proportion of the anhydride, with ratios of sulfonyl chloride to anhydride being as low as 2-4:1. orgsyn.org

A more refined and widely adopted method involves the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org This procedure has been shown to significantly suppress the formation of the sulfonic anhydride. Careful control of the reaction temperature during the addition of thionyl chloride to the sodium sulfonate salt is critical. orgsyn.org If the temperature is allowed to rise significantly before the complete dissolution of the starting material, substantial formation of the sulfonic anhydride can occur. orgsyn.org

By maintaining a low temperature (e.g., 0°C) during the initial addition of thionyl chloride and then carefully adding DMF to initiate the reaction, the formation of the sulfonic anhydride can be minimized. orgsyn.org This improved protocol can yield a crude product with a much more favorable ratio of sulfonyl chloride to sulfonic anhydride, for instance, around 11:1, which can then be purified by distillation to obtain pure SES-Cl. orgsyn.org

Alternative reagents for the conversion of the sulfonate salt to the sulfonyl chloride include a combination of triphenylphosphine (PPh₃) and sulfuryl chloride (SO₂Cl₂). orgsyn.org This method has been reported to provide the desired sulfonyl chloride in good yields, offering another avenue to circumvent the issues associated with phosphorus pentachloride.

The following table summarizes the key findings from different synthetic approaches regarding the formation of the sulfonic anhydride byproduct:

| Reagent System | Substrate | Approximate Ratio of SES-Cl to Sulfonic Anhydride (Crude) | Overall Yield of SES-Cl | Reference |

| PCl₅ in CCl₄ | Sodium 2-(trimethylsilyl)ethanesulfonate | 2-4:1 | Not specified | orgsyn.org |

| SOCl₂ with catalytic DMF | Sodium 2-(trimethylsilyl)ethanesulfonate | 11:1 | 53-66% (overall from vinyltrimethylsilane) | orgsyn.org |

| PPh₃ and SO₂Cl₂ | Sodium 2-(trimethylsilyl)ethanesulfonate | Not specified | 62% | orgsyn.org |

The 2 Trimethylsilyl Ethanesulfonyl Ses Group As an Amine Protecting Group

Fundamental Principles of Amine Protection with the SES Group

The protection of primary and secondary amines with the SES group involves the formation of a stable SES-sulfonamide. researchgate.netchemicalbook.com This transformation is a cornerstone of its application, providing a reliable method to shield the reactivity of the amine functionality during subsequent synthetic steps. acs.orgorgsyn.org

Formation of SES-Sulfonamides from Primary and Secondary Amines

The reaction of a primary or secondary amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) leads to the corresponding N-SES-sulfonamide. researchgate.netchemicalbook.com This process is analogous to the formation of other sulfonamides and provides a robust protected amine. wikipedia.orglibretexts.org The resulting sulfonamide is generally a crystalline solid, which can facilitate purification. wikipedia.org

The stability of the SES-sulfonamide is a key feature, rendering the protected amine inert to a variety of reaction conditions. acs.orgorgsyn.org This allows for chemical modifications at other parts of the molecule without affecting the protected amine. sigmaaldrich.com

Reagents and Optimized Reaction Conditions for SES Group Installation

The installation of the SES group is typically achieved by reacting the amine with SES-Cl in the presence of a suitable base. orgsyn.orgchemicalbook.com The choice of base and reaction conditions can be optimized to achieve high yields of the desired SES-sulfonamide. acs.org

For the protection of many primary and secondary amines, tertiary amines such as triethylamine (B128534) are commonly used as the base. acs.orgorganic-chemistry.org The reaction is generally carried out at low temperatures. acs.org In the case of less reactive amines, such as aromatic or heterocyclic amines, a stronger base like sodium hydride is employed. acs.orgnih.gov

Table 1: Bases Used for SES Protection of Amines

| Base | Amine Substrate |

| Triethylamine | Primary and secondary alkyl amines |

| Sodium Hydride | Aromatic and heterocyclic amines |

This table summarizes common bases used for the installation of the SES protecting group on different types of amines.

In instances where the protection of an amine with SES-Cl proves to be difficult and results in low yields, the addition of silver cyanide (AgCN) can significantly improve the outcome. orgsyn.org While the exact role of silver cyanide is not fully elucidated, it is believed to facilitate the reaction, leading to higher conversions to the desired SES-sulfonamide. orgsyn.orgepa.gov This method provides a valuable alternative for challenging substrates.

Selective Deprotection Methodologies for the SES Group

A significant advantage of the SES group is its susceptibility to selective removal under mild conditions, a feature that distinguishes it from more robust sulfonamide protecting groups like tosyl. acs.orgnih.gov This selective deprotection is most commonly achieved using fluoride (B91410) ions. acs.orgorgsyn.org

Fluoride-Mediated Cleavage Mechanisms

The deprotection of SES-sulfonamides is efficiently triggered by a source of fluoride ions. acs.orgresearchgate.net This method is highly effective and proceeds through a well-understood mechanism. The fluoride ion acts as a strong nucleophile, attacking the silicon atom of the trimethylsilyl (B98337) group. fiveable.meechemi.comstackexchange.com This initial attack initiates a cascade of events leading to the release of the free amine.

The reaction proceeds via a β-elimination pathway. acs.org The attack of the fluoride on the silicon atom leads to the formation of a pentacoordinate silicon intermediate. ic.ac.uk This intermediate then fragments, resulting in the formation of fluorotrimethylsilane, ethylene (B1197577) gas, and sulfur dioxide, all of which are volatile and easily removed from the reaction mixture. acs.org The primary product is the deprotected amine, which is recovered from the reaction. orgsyn.org

Common fluoride sources for this deprotection include tetrabutylammonium (B224687) fluoride (TBAF) in solvents like acetonitrile (B52724) or dimethylformamide (DMF), and cesium fluoride (CsF) in DMF. orgsyn.org The reaction is often carried out at elevated temperatures to ensure complete cleavage. orgsyn.org In some cases, hydrogen fluoride (HF) can also be used for the deprotection. orgsyn.orgnih.gov

Table 2: Reagents for Fluoride-Mediated Deprotection of SES-Sulfonamides

| Reagent | Solvent | Typical Conditions |

| Tetrabutylammonium Fluoride (TBAF) | Acetonitrile, THF | Elevated temperature |

| Cesium Fluoride (CsF) | Dimethylformamide (DMF) | Elevated temperature |

| Hydrogen Fluoride (HF) | - | - |

This table outlines common reagent and solvent systems used for the removal of the SES protecting group.

The ability to selectively cleave the SES group in the presence of other protecting groups, such as Boc or Cbz, which are removed under acidic or hydrogenolysis conditions respectively, highlights the orthogonality of the SES protecting group strategy. acs.org This orthogonality is a critical aspect of modern organic synthesis, enabling the construction of highly functionalized and complex molecules.

Alternative Chemical Deprotection Strategies

Beyond fluoride-based reagents, several other chemical methods have been successfully employed for the cleavage of the SES group. These alternatives can be particularly useful when fluoride sensitivity is a concern for other functional groups within the molecule.

Hydrofluoric acid, typically used as a complex with pyridine (B92270) (HF-Pyridine) in a solvent like THF or acetonitrile, can effectively remove the SES group. orgsyn.orgnih.gov This method is particularly useful for the global deprotection of multiple protecting groups in the final stages of a synthesis. orgsyn.org For instance, in the synthesis of L-azetidine-2-carboxylic acid, HF was used for the simultaneous removal of an SES group and a t-butyl ester. orgsyn.org The reaction is typically carried out at 0 °C to room temperature. total-synthesis.com

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is an anhydrous source of fluoride that can be used for the cleavage of silyl-based protecting groups, including the SES group. orgsyn.orgorganic-chemistry.org It is considered a mild and selective reagent. organic-chemistry.org The deprotection is typically performed in an aprotic solvent like THF at room temperature. organic-chemistry.org

In certain cases, the SES group can be removed under strongly acidic conditions by refluxing with 6 N aqueous hydrochloric acid. orgsyn.org This method is generally reserved for substrates that can withstand harsh acidic conditions and high temperatures. It offers an alternative when fluoride-based methods are not suitable.

Orthogonality of the SES Protecting Group with Other Common Protecting Groups

A key advantage of the SES group is its orthogonality with many other commonly used amine protecting groups. This allows for the selective deprotection of one group while others remain intact, a crucial feature in the synthesis of complex molecules with multiple amine functionalities. biosynth.comorganic-chemistry.org

The SES group is stable under the acidic conditions typically used to remove acid-labile groups like the tert-butoxycarbonyl (Boc) group (e.g., trifluoroacetic acid). sigmaaldrich.com Conversely, the Boc group is stable to the fluoride-based conditions used for SES group cleavage.

Similarly, the SES group is stable to the conditions used for the hydrogenolysis of the benzyloxycarbonyl (Cbz) group (e.g., H₂/Pd-C). organic-chemistry.org The Cbz group, in turn, is not affected by fluoride-mediated SES deprotection.

Furthermore, the SES group is resistant to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis. iris-biotech.de This orthogonality makes the SES group a valuable tool in peptide and medicinal chemistry.

Table 3: Orthogonality of the SES Protecting Group

| SES-Protected Amine with Other Protecting Group | Deprotection Reagent for Other Group | Conditions for Other Group Deprotection | SES Group Stability | Reference |

| N-SES, N-Boc protected diamine | Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | Stable | sigmaaldrich.com |

| N-SES, N-Cbz protected amino acid | H₂/Pd-C | MeOH, rt | Stable | organic-chemistry.org |

| N-SES, N-Fmoc protected peptide | 20% Piperidine in DMF | DMF, rt | Stable | iris-biotech.de |

| N-SES, t-butyl ester | Trifluoroacetic Acid (TFA) | CH₂Cl₂, rt | Stable | orgsyn.org |

Chemoselective Control over Product Formation During Deprotection (e.g., Pyrrole (B145914) versus Pyrroline (B1223166) Formation)

A significant advantage of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group is the ability to direct the outcome of a deprotection reaction towards different products by tuning the reaction conditions. Research has demonstrated that the deprotection of an SES-protected pyrroline can be controlled to selectively yield either the corresponding pyrrole through an elimination reaction or the deprotected pyrroline via simple cleavage of the N-S bond. chemsynthesis.comorgsyn.org This chemoselectivity offers a powerful synthetic strategy, allowing for the divergent synthesis of valuable heterocyclic structures from a common intermediate.

Detailed studies by Declerck, Lamaty, and Martinez have provided a clear example of this principle. orgsyn.org Starting with an SES-protected pyrroline, specifically ethyl 5-benzyl-1-(2-(trimethylsilyl)ethylsulfonyl)-2,3-dihydro-1H-pyrrole-3-carboxylate, they demonstrated that the choice between two different fluoride-based reagents could selectively lead to two different products.

When the SES-protected pyrroline is treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature, the reaction proceeds through a tandem deprotection-elimination sequence to furnish the corresponding pyrrole, ethyl 5-benzyl-1H-pyrrole-3-carboxylate, in excellent yield. orgsyn.org In this case, the fluoride ion is believed to initiate the removal of the SES group, and the basic nature of the TBAF reagent promotes the subsequent elimination to form the aromatic pyrrole ring.

Conversely, treatment of the same SES-protected pyrroline with hydrofluoric acid (HF) in acetonitrile results in the clean cleavage of the sulfonyl group without the subsequent elimination. orgsyn.org This process yields the free amine, ethyl 5-benzyl-2,3-dihydro-1H-pyrrole-3-carboxylate, preserving the pyrroline ring structure. orgsyn.org This method provides a pathway to access the saturated heterocyclic core, which can be a valuable building block for further synthetic transformations. The conditions for this transformation are noteworthy as they offer a mild alternative for SES group removal when the substrate may be sensitive to the basic conditions of traditional fluoride sources like TBAF or cesium fluoride. chemsynthesis.comorgsyn.org

The ability to selectively favor either elimination or simple deprotection by modifying the deprotection protocol underscores the synthetic utility of the SES group. This control allows for increased efficiency and flexibility in the synthesis of complex molecules containing pyrrole or pyrroline moieties.

Table 1: Chemoselective Deprotection of an SES-Protected Pyrroline

| Starting Material | Reagent(s) | Solvent | Product | Yield (%) | Reference |

| Ethyl 5-benzyl-1-(2-(trimethylsilyl)ethylsulfonyl)-2,3-dihydro-1H-pyrrole-3-carboxylate | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Ethyl 5-benzyl-1H-pyrrole-3-carboxylate | 95 | orgsyn.org |

| Ethyl 5-benzyl-1-(2-(trimethylsilyl)ethylsulfonyl)-2,3-dihydro-1H-pyrrole-3-carboxylate | Hydrofluoric acid (HF) | Acetonitrile | Ethyl 5-benzyl-2,3-dihydro-1H-pyrrole-3-carboxylate | 85 | orgsyn.org |

Reactivity and Advanced Chemical Transformations Involving the 2 Trimethylsilyl Ethanesulfonyl Moiety

Derivatives of 2-(Trimethylsilyl)ethanesulfonyl Chloride and Their Broad Synthetic Utility.orgsyn.orgchemimpex.com

This compound is a versatile reagent that serves as a precursor to several important derivatives, expanding the applications of the SES moiety beyond simple amine protection. orgsyn.orgchemimpex.com These derivatives are instrumental in introducing the SES-protected nitrogen atom into molecules through various synthetic transformations. orgsyn.org

2-(Trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2).orgsyn.orgscilit.comchemimpex.comchemspider.com

2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) is a key derivative of SES-Cl, functioning as a stable and effective reagent in several carbon-nitrogen bond-forming reactions. orgsyn.orgscilit.comchemimpex.com It is considered an ammonia (B1221849) surrogate in certain catalytic processes. scilit.com

The synthesis of 2-(trimethylsilyl)ethanesulfonamide is readily achieved from this compound. orgsyn.orgscilit.com The reaction involves treating SES-Cl with either anhydrous ammonia or ammonium (B1175870) hydroxide. orgsyn.org A common laboratory preparation involves bubbling ammonia gas through a solution of SES-Cl in a suitable solvent like dichloromethane (B109758) at reduced temperatures, which can yield the desired sulfonamide in good yields. scilit.com

Table 1: Synthesis of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2)

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Anhydrous Ammonia | Dichloromethane | 0 °C | 70% | scilit.com |

SES-NH2 has proven to be an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions. orgsyn.orgnih.gov Specifically, it is utilized in the sulfonamidation of electron-deficient aryl and heteroaryl halides. orgsyn.org This methodology provides a direct route to aryl and heteroaryl sulfonamides, which are important structural motifs in medicinal chemistry and materials science. The reaction generally proceeds under mild conditions and demonstrates good functional group tolerance. orgsyn.orgnih.gov In these systems, the use of SES-NH2 has been shown to provide yields that are comparable to or even slightly better than other common sulfonamides like tosylsulfonamide or nosylsulfonamides. orgsyn.org

The utility of SES-NH2 extends to more complex transformations such as iodosulfonamidation reactions. orgsyn.org A methodology developed by Danishefsky and later adopted by others utilizes SES-NH2 in conjunction with a cationic iodine complex. orgsyn.org This process involves the activation of an enol ether with the iodine complex, followed by the nucleophilic attack of SES-NH2 on the resulting iodonium (B1229267) intermediate. This sequence leads to the formation of an iodosulfonamide with good diastereoselectivity. This strategy has been successfully applied in the formal synthesis of complex natural products, such as galantinic acid, showcasing the reliability and effectiveness of SES-NH2 in intricate synthetic sequences. orgsyn.org

2-(Trimethylsilyl)ethanesulfonyl Azide (B81097) (SES-N3).orgsyn.orgchemspider.com

2-(Trimethylsilyl)ethanesulfonyl azide (SES-N3) is another synthetically valuable derivative of SES-Cl. orgsyn.orgchemspider.com It serves as a reagent for introducing the azide functionality, which is a versatile precursor for various nitrogen-containing groups.

The preparation of 2-(trimethylsilyl)ethanesulfonyl azide is straightforward and involves the reaction of this compound with sodium azide. orgsyn.org A common procedure utilizes acetone (B3395972) as the solvent for this transformation. orgsyn.org

Table 2: Synthesis of 2-(Trimethylsilyl)ethanesulfonyl Azide (SES-N3)

| Reactant | Reagent | Solvent | Reference |

|---|

Applications in Metal-Catalyzed Asymmetric Aziridination Reactions of Alkenes

The direct synthesis of chiral aziridines, valuable three-membered nitrogen-containing heterocycles, is a significant goal in organic synthesis due to their utility as precursors for enantiopure amino compounds. researchgate.net Metal-catalyzed asymmetric aziridination of alkenes using a suitable nitrene source is a primary method for achieving this. 2-(Trimethylsilyl)ethanesulfonyl azide (SES-N₃), which is readily prepared from SES-Cl and sodium azide, has proven to be an effective nitrene precursor for these transformations. nih.gov

In a notable application, a ruthenium(CO)-salen complex was designed to function as an efficient catalyst for the asymmetric aziridination of various alkenes. researchgate.net When reacting olefin substrates with SES-N₃ in the presence of this chiral ruthenium catalyst, high yields and excellent enantioselectivities of the corresponding N-SES-protected aziridines were achieved. nih.gov Research has shown that SES-N₃ can provide higher enantioselectivity compared to other sulfonyl azides, such as 2- or 4-nosylazides, while maintaining comparable reaction yields. nih.gov

The choice of the sulfonyl group on the azide is critical. The SES group's properties influence catalyst design and performance. For instance, cobalt(II) complexes have also been developed for the asymmetric aziridination of alkenes with sulfonyl azides like trichloroethoxysulfonyl azide (TcesN₃), highlighting a broader trend of using metal catalysts for this transformation. researchgate.net While many systems exist, the combination of chiral metal catalysts with SES-N₃ offers a reliable route to enantioenriched aziridines under mild conditions. researchgate.netresearchgate.net

Table 1: Catalysts and Azide Sources in Asymmetric Aziridination

| Catalyst Type | Azide Source | Key Finding/Application | Reference |

|---|---|---|---|

| Ru(CO)-salen complex | 2-(Trimethylsilyl)ethanesulfonyl azide (SES-N₃) | Efficient for asymmetric aziridination of conjugated and non-conjugated olefins with high enantioselectivity. | researchgate.netnih.gov |

| Co(II) complexes | Trichloroethoxysulfonyl azide (TcesN₃) | Catalyzes asymmetric aziridination with high yields and excellent enantioselectivities. | researchgate.net |

| Rh(III) Indenyl Complex | Hydroxylamine derivatives | Effective for enantioselective aziridination of unactivated terminal alkenes. | researchgate.net |

Synthesis of N-Acyl-SES-Sulfonimides via One-Pot Sequences

N-acylsulfonamides (sulfonimides) are an important class of compounds in medicinal chemistry, often used as bioisosteres of carboxylic acids. nih.gov The synthesis of N-acyl-SES-sulfonimides can be envisioned through one-pot sequences that combine the initial sulfonylation of an amine followed by in-situ acylation. While specific literature detailing a one-pot synthesis exclusively for N-acyl-SES-sulfonimides is sparse, established methodologies for general N-acylsulfonamide synthesis are directly applicable.

A plausible and efficient one-pot approach involves two sequential steps in the same reaction vessel. First, a primary amine reacts with this compound (SES-Cl) in the presence of a base to form the corresponding SES-sulfonamide. Following the complete formation of this intermediate, an acylating agent is introduced to achieve the N-acylation.

Specific Reaction Pathways and Diverse Synthetic Applications of SES-Cl

This compound (SES-Cl) is a versatile reagent employed in a multitude of synthetic strategies beyond simple amine protection. rsc.org Its applications range from the functionalization of substrates and participation in classic organic reactions to enabling complex cyclizations and substitutions for the synthesis of diverse target molecules. osti.govnih.gov

Functionalization of Amine Substrates

The primary and most widespread application of SES-Cl is the protection of primary and secondary amines. researchgate.net The reaction of an amine with SES-Cl, typically in the presence of a non-nucleophilic base such as a tertiary amine, yields a 2-(trimethylsilyl)ethanesulfonamide (SES-sulfonamide). nih.gov These SES-sulfonamides are exceptionally stable and can tolerate a wide array of reaction conditions, making them superior to many other amine protecting groups. nih.govresearchgate.net

The true utility of the SES group lies in its facile and clean removal under mild conditions. nih.gov Cleavage is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), which triggers a β-elimination cascade to release the free amine, ethylene (B1197577), sulfur dioxide, and a stable trimethylsilyl (B98337) fluoride byproduct. nih.gov This orthogonality—robust stability combined with mild, specific deprotection—makes SES-Cl an invaluable tool for the functionalization of amine-containing molecules during multi-step syntheses. researchgate.net

Application in Mitsunobu Reactions Utilizing SES-Protected Carbamates

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters and ethers, with clean inversion of stereochemistry. nih.gov The reaction typically involves an alcohol, a pronucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD).

A specialized reagent derived from the SES moiety, tert-butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate, has been developed specifically for use as a pronucleophile in Mitsunobu reactions. researchgate.net This SES-protected carbamate (B1207046) allows for the direct introduction of a protected nitrogen functionality onto an alcohol substrate. The reaction of an alcohol with this reagent under Mitsunobu conditions results in the formation of an O-alkyl carbamate. This strategy provides an efficient route to carbamates, which are key functional groups in many biologically active molecules. The resulting SES-protected carbamate can later be deprotected under standard fluoride-mediated conditions.

Nucleophilic Substitution Reactions for Target Molecule Synthesis

SES-Cl and its derivatives are utilized as reactants in nucleophilic substitution reactions to build complex molecular frameworks. osti.govnih.gov The sulfonyl chloride group is an excellent leaving group, and the entire SES moiety can be incorporated into a molecule and later modified or used to influence subsequent reactions.

One significant application is in the synthesis of nicotinamine and its analogues. osti.govnih.gov In these synthetic routes, SES-Cl is used to introduce the sulfonamide group, which can then participate in or direct further transformations. The stability of the SES group allows for various chemical manipulations on other parts of the molecule before its eventual removal. The ability to perform nucleophilic substitutions using SES-Cl as a key building block demonstrates its role beyond that of a simple protecting group, positioning it as a strategic tool for the assembly of complex target molecules.

Regioselective Metal-Free Oxidative Cyclization of Sulfonamides

The construction of heterocyclic rings is a cornerstone of organic synthesis. Recent advancements have focused on developing metal-free methods for these transformations to improve sustainability and reduce costs. Regioselective oxidative cyclization reactions of sulfonamides provide a powerful route to nitrogen-containing heterocycles.

While specific examples detailing the cyclization of SES-sulfonamides are part of the broader class of sulfonamide cyclizations, the general methodologies are applicable. For instance, metal-free, radical-mediated cascade reactions can be used to synthesize sulfonylated pyrrolidones from 1,5-dienes. researchgate.net A plausible mechanism involves the generation of a sulfonyl radical which then participates in a regioselective cyclization. semanticscholar.orgresearchgate.net An unsaturated substrate bearing a SES-sulfonamide group could undergo such an intramolecular cyclization, initiated by a radical process, to form a cyclic product. The reaction provides a pathway to functionalized pyrrolidones and other N-heterocycles under transition-metal-free conditions, highlighting a modern application of sulfonamide chemistry that is relevant to SES-protected substrates. researchgate.net

Table 2: Synthetic Applications of SES-Cl and its Derivatives

| Reaction Type | SES-Derived Reagent | Application/Product | Reference |

|---|---|---|---|

| Amine Functionalization | SES-Cl | Formation of stable SES-sulfonamides from primary/secondary amines. | nih.govresearchgate.net |

| Mitsunobu Reaction | tert-Butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate | Acts as a pronucleophile to convert alcohols to O-alkyl carbamates. | researchgate.net |

| Nucleophilic Substitution | SES-Cl | Synthesis of nicotinamine analogues and other complex molecules. | osti.govnih.gov |

| Regioselective Oxidative Cyclization | Unsaturated SES-Sulfonamides | Metal-free synthesis of N-heterocycles like sulfonylated pyrrolidones. | semanticscholar.orgresearchgate.net |

Participation in Annulation Reactions

This compound is a reactant in annulation reactions, which are crucial processes for the formation of cyclic structures in organic synthesis. sigmaaldrich.com These reactions leverage the unique properties of the SES group to construct complex ring systems.

Use in Tin-Free Radical Carbonylation of Alkylsulfonyl Derivatives

The SES moiety has found application in tin-free radical carbonylation reactions of alkylsulfonyl derivatives. sigmaaldrich.com This methodology provides a less toxic alternative to traditional tin-based radical reactions, which are widely used for the formation of carbon-carbon bonds.

Employment in N-Alkylation Reactions

The 2-(trimethylsilyl)ethanesulfonyl group is utilized in N-alkylation reactions. The SES group can be installed on primary or secondary amines using this compound (SES-Cl) and a base, such as a tertiary amine or sodium hydride. orgsyn.org This protection strategy is valuable in multi-step syntheses where the amine functionality needs to be masked. orgsyn.org

Formation of 2-Trimethylsilylethanesulfonylimines

The formation of 2-trimethylsilylethanesulfonylimines is another important transformation involving the SES group. These imines are valuable intermediates in organic synthesis, participating in a variety of reactions to form new carbon-nitrogen bonds.

Development and Application of the (N-SES-Imino) Phenyliodinane (SESN=IPh) Reagent

The (N-SES-Imino) Phenyliodinane (SESN=IPh) reagent, derived from 2-(trimethylsilyl)ethanesulfonamide (SES-NH2), is a key reagent in aziridination reactions. orgsyn.org This reagent, often generated in situ from SES-NH2 and PhI=O, has been instrumental in the total synthesis of complex molecules like (–)-oseltamivir. orgsyn.org In this synthesis, the choice of the SES group was critical for achieving a satisfactory yield in the conversion of a diene to an aziridine (B145994). orgsyn.org

Table 1: Application of SES-NH2 in Asymmetric Aziridination

| Reactant | Reagent | Catalyst | Product | Significance |

| Diene 32 | SES-NH2, PhI=O | Bulky rhodium catalyst | Aziridine 33 | Key step in the total synthesis of (–)-oseltamivir. orgsyn.org |

Compatibility of the 2-(Trimethylsilyl)ethyl Sulfur Moiety with Standard Organosulfur Transformations

Research has demonstrated the compatibility of the 2-(trimethylsilyl)ethyl sulfur moiety with a range of standard organosulfur transformations. cdnsciencepub.com Several derivatives of 2-(trimethylsilyl)ethanethiol (B94172) have been synthesized in excellent yields, showcasing the robustness of the SES group. cdnsciencepub.com These derivatives include the disulfide, thiosulfinate, and thiosulfonate. cdnsciencepub.com The synthesis of these compounds highlights the ability of the 2-(trimethylsilyl)ethyl fragment to remain intact during various chemical manipulations. cdnsciencepub.com

Selective Cleavage of Sulfur-Sulfur Bonds without Silicon Interference

A notable feature of the 2-(trimethylsilyl)ethyl sulfur group is the ability to selectively cleave sulfur-sulfur bonds without interfering with the silicon-containing moiety. cdnsciencepub.com For instance, the reaction of 2-(trimethylsilyl)ethyl thiosulfinate with thiosilanes is an effective method for creating mixed disulfides containing the SES group. cdnsciencepub.com This selectivity is crucial for the controlled synthesis of complex organosulfur compounds.

Compound Names Mentioned in this Article

Utility as a Precursor to Sulfinyl Chlorides

Research has demonstrated that 2-(trimethylsilyl)ethyl-substituted sulfur compounds can serve as effective precursors to 2-(trimethylsilyl)ethanesulfinyl chloride. Specifically, 2-(trimethylsilyl)ethyl tert-butyl sulfoxide (B87167) has been identified as a good precursor for this transformation. cdnsciencepub.com This conversion highlights the potential of the SES framework to be chemically manipulated to access different sulfur oxidation states and functionalities, thereby expanding its synthetic utility.

Generation and Trapping of 2-(Trimethylsilyl)ethanesulfenyl Chloride

The generation of the highly reactive 2-(trimethylsilyl)ethanesulfenyl chloride has been successfully achieved through the reaction of bis(2-(trimethylsilyl)ethyl) disulfide with sulfuryl chloride. cdnsciencepub.com Due to its instability, the sulfenyl chloride is typically generated in situ and immediately "trapped" by a suitable reagent. In a notable example, the generated 2-(trimethylsilyl)ethanesulfenyl chloride was captured by its addition across cyclohexene, resulting in the formation of a β-chlorosulfide in a high yield of 99%. cdnsciencepub.com This reaction demonstrates a clean cleavage of the sulfur-sulfur bond, showcasing a valuable method for creating new carbon-sulfur bonds.

Synthesis of Mixed Disulfides

The 2-(trimethylsilyl)ethanesulfonyl moiety is instrumental in the synthesis of mixed disulfides. A particularly effective method involves the reaction of S-2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanethiosulfinate with various thiosilanes. cdnsciencepub.com This approach has proven to be an excellent route for creating unsymmetrical disulfides containing the 2-(trimethylsilyl)ethyl group, offering high efficiency and good yields. cdnsciencepub.com

Role in Amine Nitrogen Acidification and as an Activated Leaving Group

Beyond its protective function, the 2-(trimethylsilyl)ethanesulfonyl group plays a crucial role in modifying the reactivity of amine nitrogens. When attached to an amine, the strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton. orgsyn.org This acidification facilitates deprotonation and subsequent reactions.

Furthermore, the SES group can act as an activated leaving group. This dual functionality is elegantly demonstrated in the synthesis of L-azetidine-2-carboxylic acid. orgsyn.org In this process, the N-sulfonylation of an amino alcohol with this compound (SES-Cl) not only acidifies the amine nitrogen, enabling a subsequent intramolecular cyclization, but the entire SES-amide group then serves as a leaving group to form the azetidine (B1206935) ring. orgsyn.org This strategy highlights the sophisticated role the SES group can play in complex synthetic sequences, combining activation and leaving group properties in a single moiety. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role in Total Synthesis of Complex Natural Products

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust protecting group for primary and secondary amines, offering stability across a wide array of reaction conditions. orgsyn.org Its facile removal under mild, fluoride-mediated conditions makes it particularly advantageous in the late stages of complex molecule synthesis. orgsyn.org

Synthesis of L-Azetidine-2-carboxylic Acid

The synthesis of L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in nature, provides a clear example of the utility of 2-(trimethylsilyl)ethanesulfonyl chloride. orgsyn.org In a key step of the synthesis, an amino alcohol intermediate is treated with SES-Cl for N-sulfonylation. This reaction serves a dual purpose: it protects the amine and activates the nitrogen, facilitating a subsequent base-mediated cyclization to form the four-membered azetidine (B1206935) ring. orgsyn.orgorgsyn.org The resulting product is an orthogonally protected cyclic amino acid, where the SES group can be selectively removed without affecting other sensitive functionalities. orgsyn.org This strategy highlights the role of SES-Cl not just as a protecting group but also as a crucial reagent for enabling key bond-forming reactions. orgsyn.orgorgsyn.org

| Reactant | Reagent | Product | Key Transformation |

| Amino alcohol | This compound | bis-SES protected amino alcohol | N-Sulfonylation |

| bis-SES protected amino alcohol | Base | Orthogonally-protected L-azetidine-2-carboxylic acid | Intramolecular cyclization |

Synthesis of (+)-Preussin

The total synthesis of (+)-Preussin, a pyrrolidine (B122466) alkaloid with notable biological activity, further showcases the strategic application of SES-Cl. orgsyn.org In this synthesis, a key intermediate is a SES-activated aziridine (B145994). The electron-withdrawing nature of the SES group renders the aziridine susceptible to ring-opening by a nucleophile, in this case, the lithium anion of an allyl sulfone. orgsyn.orgorgsyn.org This step forms a new carbon-carbon bond and sets the stage for the construction of the pyrrolidine core. A subsequent isomerization of the double bond, promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at an elevated temperature, triggers a stereoselective 5-endo-trig cyclization. orgsyn.org Notably, this cyclization occurs with the simultaneous removal of the SES protecting group, a testament to the carefully orchestrated reaction cascade enabled by the specific properties of the SES group. The resulting pyrrolidine is then converted to (+)-Preussin in a few additional steps. orgsyn.org

| Intermediate | Reaction | Key Features |

| SES-aziridine | Ring-opening with allyl sulfone anion | Formation of a key C-C bond |

| Resulting SES-sulfonamide | Isomerization and stereoselective cyclization | Concomitant removal of the SES group |

Contributions to Polymer Chemistry and Advanced Materials Science

Beyond its utility in natural product synthesis, this compound is a key precursor for monomers used in advanced polymer synthesis. The resulting polymers have potential applications in various fields due to their unique structures and properties.

Polymerization of 2-(Trimethylsilyl)ethanesulfonyl-Activated Aziridines

The activation of aziridines with the 2-(trimethylsilyl)ethanesulfonyl group facilitates their polymerization through anionic ring-opening polymerization (AROP), a method known for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

The monomer, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), is synthesized from this compound. The synthesis involves the reaction of SES-Cl with 2-methyl-aziridine. orgsyn.org This monomer is a novel N-sulfonyl aziridine that has been specifically designed for controlled polymerization. orgsyn.org

SES-MeAz undergoes a controlled and living anionic ring-opening polymerization to produce poly(SES-MeAz). This polymerization process allows for the synthesis of polymers with predictable molecular weights and low dispersity. The living nature of the polymerization enables the creation of more complex polymer architectures, such as block copolymers and star-shaped polymers. For instance, block copolymers of p(pTs-MeAz)-b-p(SES-MeAz) have been successfully prepared through sequential polymerization. Furthermore, the synthesis of three-armed star-shaped poly(SES-MeAz) has been demonstrated, which exhibits improved solubility compared to its linear counterpart. A significant advantage of poly(SES-MeAz) is the ability to remove the SES sulfonyl group under mild conditions using reagents like tetrabutylammonium fluoride (TBAF), which would yield polypropylene (B1209903) imine (PPI). orgsyn.orgorgsyn.org This selective deprotection is a crucial feature for creating functional polymeric materials. orgsyn.org

| Monomer | Polymerization Method | Resulting Polymer | Key Features |

| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | Anionic Ring-Opening Polymerization (AROP) | poly(SES-MeAz) | Controlled, living polymerization; narrow molecular weight distribution |

Mechanistic Investigations and Structure Reactivity Relationships

Mechanistic Pathways Governing SES Group Removal

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valued amine-protecting group in organic synthesis because it is stable under a wide range of reaction conditions yet can be removed under relatively mild protocols. acs.org The most common method for deprotection involves the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). acs.org

The mechanistic pathway for this removal is a fluoride-induced 1,2-elimination reaction. The process begins with the nucleophilic attack of the fluoride ion on the silicon atom of the SES group. mpg.deresearchgate.net Silicon's high affinity for fluoride drives this initial step, forming a transient pentacoordinate silicon intermediate. researchgate.net This step is followed by the elimination of the entire protecting group through a fragmentation cascade. This cascade is facilitated by the so-called β-silicon effect, where the silicon atom stabilizes a developing positive charge on the β-carbon. chemeurope.comwikipedia.org The reaction proceeds to yield the deprotected amine, along with the innocuous byproducts ethylene (B1197577), sulfur dioxide, and a stable trimethylsilyl (B98337) fluoride salt (TMS-F). acs.org This clean fragmentation makes the SES group particularly useful in complex total synthesis. acs.org

Exploration of Fragmentation Reactions and Their Role in Sulfinyl Chloride Formation

The primary fragmentation pathway for SES-protected compounds under deprotection conditions is the elimination reaction described above, which yields sulfur dioxide. acs.org However, analysis under mass spectrometry conditions provides further insight into alternative fragmentation patterns. In mass spectrometry, molecules are ionized, often leading to fragmentation into smaller, charged particles which are then detected. youtube.com

For organosulfur compounds and trimethylsilyl derivatives, fragmentation often occurs via cleavage of the weakest bonds. nih.govnih.gov While direct evidence for the formation of sulfinyl chloride (SOCl) from 2-(trimethylsilyl)ethanesulfonyl chloride under typical synthetic conditions is not documented in the reviewed literature, mass spectrometric analysis can reveal the formation of various ionic fragments. The fragmentation of the parent molecular ion could theoretically involve the loss of the trimethylsilylethyl group to generate a sulfonyl chloride radical cation or subsequent loss of an oxygen atom to form a species related to sulfinyl chloride. However, the dominant fragmentation pathway observed in synthetic applications is the complete breakdown to sulfur dioxide and ethylene, driven by the stability of these final products. acs.org The characteristic isotopic patterns of chlorine (35Cl and 37Cl) would aid in identifying any chlorine-containing fragments in a mass spectrum. chemguide.co.uklibretexts.org

Influence of the Silicon Moiety on Reactivity: Enhanced Alpha-Hydrogen Reactivity and Silicon Elimination Processes

The reactivity of the 2-(trimethylsilyl)ethanesulfonyl group is profoundly influenced by the silicon atom, primarily through the β-silicon effect. chemeurope.com This effect describes the stabilization of a positive charge on a carbon atom that is in the β-position relative to the silicon atom. chemeurope.comscispace.com This stabilization occurs through hyperconjugation, which involves the overlap of the filled carbon-silicon (C-Si) σ-orbital with the empty p-orbital of the carbocation. chemeurope.comscispace.com

This electronic interaction has two significant consequences for the reactivity of SES derivatives. Firstly, it dramatically facilitates the elimination process during deprotection. As the C-S bond cleaves and negative charge builds on the nitrogen, a partial positive charge develops on the β-carbon. The C-Si bond's ability to stabilize this transient positive charge significantly lowers the activation energy for the elimination, making the reaction proceed readily under mild conditions. wikipedia.org

Secondly, the sulfonyl (SO₂) group is strongly electron-withdrawing. This property increases the acidity of the protons on the α-carbon (the -CH₂- adjacent to the sulfonyl group). While these alpha-hydrogens are acidic, the dominant reactive pathway under basic or nucleophilic conditions (like fluoride treatment) is the elimination driven by the β-silicon effect, rather than deprotonation at the alpha-position. The synergy between the electron-withdrawing sulfonyl group activating the system and the silicon atom facilitating a clean elimination defines the unique and useful reactivity of the SES group. acs.org

Mechanistic Aspects of Anionic Ring-Opening Polymerization of SES-Aziridines

This compound is used to prepare N-SES-activated aziridines. These activated monomers are valuable precursors for the synthesis of linear polyamines via anionic ring-opening polymerization (AROP). mpg.deuni-mainz.de

The AROP of N-sulfonylated aziridines proceeds through a well-defined, chain-growth mechanism involving initiation, propagation, and termination steps. mpg.dersc.org

Initiation: The polymerization is initiated by a nucleophile, such as an organolithium reagent (e.g., n-butyllithium) or an aza-anion. rsc.orgcore.ac.uk The initiator performs a nucleophilic attack on one of the carbon atoms of the strained aziridine (B145994) ring. This attack leads to the ring opening and the formation of a propagating species, which is an aza-anion (an anion centered on the nitrogen atom). mpg.de

Propagation: The newly formed aza-anion at the chain end then acts as a nucleophile, attacking another N-SES-aziridine monomer. mpg.denih.gov This process repeats, adding monomer units sequentially and extending the polymer chain. Each propagation step regenerates the aza-anionic active center at the terminus of the growing chain. nih.gov

Termination: A key feature of the AROP of N-sulfonylated aziridines is that it can proceed as a living polymerization. rsc.orgacs.org This means that in the absence of impurities or deliberately added terminating agents (like water or alcohols, though the system shows remarkable tolerance), the chain ends remain active. acs.org This "living" character allows for the synthesis of polymers with well-controlled molecular weights, narrow molecular weight distributions, and the creation of block copolymers by adding a different monomer after the first has been consumed. mpg.de

The presence of a strong electron-withdrawing group on the aziridine nitrogen is crucial for a successful anionic ring-opening polymerization. mpg.deacs.org The SES group serves this role effectively for two primary reasons.

First, it "activates" the aziridine monomer. By withdrawing electron density from the ring, the SES group makes the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the initiator and the propagating chain end. mpg.de

Second, and most importantly, the SES group stabilizes the negative charge on the nitrogen atom of the propagating aza-anion. mpg.deacs.org This stabilization occurs through delocalization of the negative charge onto the adjacent sulfonyl group. By spreading the charge over the oxygen atoms of the sulfonyl group, the resulting sulfonamide anion is significantly more stable than a simple, localized aza-anion would be. This stabilization prevents unwanted side reactions and is a key factor in maintaining the "living" nature of the polymerization, allowing for the formation of well-defined linear polymers. mpg.deacs.org

The following table summarizes kinetic data from studies on the anionic polymerization of activated aziridines, illustrating the influence of various reaction parameters.

Table 1: Kinetic Data for the Anionic Polymerization of 2-Methyl-N-mesylaziridine (MsMAz) at 50 °C

| Initiator System | Counter-ion (M⁺) | Solvent | Propagation Rate Constant (kₚ) [10⁻³ L·mol⁻¹·s⁻¹] | Reference |

|---|---|---|---|---|

| BnN(M)Ms / HMDS | Li⁺ | DMF | 15.4 | rsc.org |

| BnN(M)Ms / HMDS | Na⁺ | DMF | 10.1 | rsc.org |

| BnN(M)Ms / HMDS | K⁺ | DMF | 11.2 | rsc.org |

| BnN(M)Ms / HMDS | Cs⁺ | DMF | 15.7 | rsc.org |

| n-Butyllithium | Li⁺ | DMF | 18.1 | rsc.org |

| BnN(M)Ms / HMDS | Li⁺ | THF | 0.9 | uni-mainz.de |

| BnN(M)Ms / HMDS | K⁺ | THF | 1.1 | uni-mainz.de |

This table is generated based on data reported in the specified literature for illustrative purposes.

Concluding Remarks and Future Research Perspectives

Current Status and Advantages of 2-(Trimethylsilyl)ethanesulfonyl Chloride in Contemporary Organic Synthesis

This compound, commonly abbreviated as SES-Cl, has solidified its position as a versatile and valuable reagent in modern organic synthesis. chemimpex.comchemimpex.com Its primary role is as a protecting group for primary and secondary amines, forming stable sulfonamides that can withstand a wide array of reaction conditions. orgsyn.orgresearchgate.net This stability is a significant advantage, rendering the protected amine inert to many synthetic transformations. orgsyn.org

The key advantage of the 2-(trimethylsilyl)ethanesulfonyl (SES) group lies in the mild conditions required for its removal. orgsyn.org Unlike other sulfonyl protecting groups that often necessitate harsh deprotection protocols, the SES group can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride. orgsyn.orgorgsyn.org This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a crucial feature in the synthesis of complex molecules. researchgate.net The cleavage process is efficient, yielding the free amine, trimethylsilyl (B98337) fluoride, ethylene (B1197577), and sulfur dioxide. orgsyn.org

Beyond its function as a protecting group, SES-Cl serves to activate the amine nitrogen, increasing its acidity and providing a good leaving group for subsequent reactions. orgsyn.org This dual role has been exploited in various synthetic strategies, including the synthesis of L-azetidine-2-carboxylic acid. orgsyn.org The reagent's utility is further demonstrated by its conversion into other useful synthetic intermediates, such as 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) and 2-(trimethylsilyl)ethanesulfonyl azide (B81097) (SES-N3), which expand its range of applications. orgsyn.org

The physical properties of SES-Cl, such as its liquid state at room temperature and solubility in common organic solvents, contribute to its ease of handling and use in a variety of reaction media. chembk.comchemicalbook.com These characteristics, combined with its unique reactivity, ensure that this compound remains a highly relevant and frequently employed tool for chemists in both academic and industrial research settings. chemimpex.com

Emerging Trends and Potential Avenues for Future Research and Applications

The continued exploration of this compound and its derivatives is opening up new avenues in synthetic chemistry. While its role as a protecting group is well-established, emerging trends point towards its use in more complex and novel chemical transformations.

One promising area is the expansion of reactions involving SES-derived reagents. For instance, 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3), readily prepared from SES-Cl, has shown promise in metal-catalyzed asymmetric aziridinations and alkyne-azide 1,3-dipolar cycloaddition reactions. orgsyn.org Further research into chiral catalysts and reaction conditions could lead to highly enantioselective methods for constructing nitrogen-containing rings, which are prevalent in pharmaceuticals.

The application of SES-Cl in novel cyclization and annulation reactions is another area of growing interest. sigmaaldrich.com Its use in regioselective metal-free oxidative cyclizations of sulfonamides presents a powerful strategy for the synthesis of heterocyclic compounds. sigmaaldrich.com Future work could focus on expanding the substrate scope and developing catalytic, asymmetric versions of these reactions. Furthermore, the involvement of SES derivatives in tin-free radical carbonylations highlights a move towards more environmentally benign synthetic methods. sigmaaldrich.com

The broader field of sulfonyl chloride chemistry is also evolving, with new methods for their synthesis and late-stage functionalization being developed. nih.govacs.orgresearchgate.net Applying these modern strategies to SES-Cl could enable its incorporation into complex molecules at later stages of a synthetic sequence, offering greater flexibility in drug discovery and development. Research into the activation of the inherently stable SES-sulfonamides for further functionalization could unlock new synthetic pathways. nih.gov

Finally, the unique properties of the trimethylsilyl group could be further exploited. Investigations into novel cleavage conditions that are orthogonal to existing methods would enhance the utility of the SES group. jlu.edu.cn There is also potential for its use in materials science for the preparation of functionalized silanes and polymers, an application that remains relatively unexplored. chemimpex.com Continued research in these areas will undoubtedly uncover new and innovative applications for this versatile sulfonyl chloride.

Q & A

Q. What are the recommended storage conditions for SES-Cl to ensure stability in laboratory settings?

SES-Cl must be stored in tightly sealed containers under inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C to prevent hydrolysis. It should be isolated from moisture, oxidizing agents (e.g., peroxides), and strong bases. Storage in a cool, well-ventilated area with humidity control is critical to minimize decomposition .

Q. What personal protective equipment (PPE) is essential when handling SES-Cl?

Mandatory PPE includes nitrile gloves (tested for chemical resistance), chemical splash goggles, and a lab coat. For aerosol-generating procedures, use a NIOSH-approved respirator with organic vapor cartridges. All manipulations must occur in a fume hood with ≥100 fpm face velocity, with emergency eyewash and shower stations accessible .

Q. How is SES-Cl typically synthesized in laboratory settings?

SES-Cl is synthesized via chlorination of 2-(trimethylsilyl)ethanethiol using chlorine gas under controlled temperatures (0–5°C), followed by oxidation with hydrogen peroxide in acidic conditions. Purification involves fractional distillation under reduced pressure to achieve >95% purity, as detailed in Organic Syntheses protocols .

Q. What spectroscopic techniques confirm SES-Cl’s structural integrity?

Use ¹H NMR (trimethylsilyl singlet at δ 0.1–0.3 ppm), ¹³C NMR (δ 0–5 ppm for Si(CH₃)₃), and FT-IR (S=O stretches at 1360–1380 cm⁻¹ and 1170–1190 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (m/z 200.76) .

Q. What are the primary applications of SES-Cl in organic synthesis?

SES-Cl is widely used as a protecting group for amines due to its stability under basic conditions and orthogonal deprotection via fluoride ions (e.g., TBAF). It is favored in peptide synthesis and multi-step reactions requiring selective functionalization .

Advanced Research Questions

Q. How can competing side reactions be mitigated when using SES-Cl in peptide synthesis?

Control pH (7–8) and temperature (0–5°C) to enhance selectivity. Pre-protect amines with tert-butyl groups to avoid unintended sulfonation. Quench reactions with methanol under controlled conditions to ensure clean deprotection .

Q. What mechanistic insights explain SES-Cl’s regioselectivity in sulfonylation reactions?

The electron-withdrawing trimethylsilyl group increases electrophilicity at sulfur, while steric effects direct reactions toward less hindered nucleophiles. DFT studies show polarized transition states favor attack by primary amines over alcohols .

Q. How should researchers address discrepancies in SES-Cl reactivity across solvent systems?

Conduct kinetic studies using UV-Vis spectroscopy in solvents like dichloromethane vs. THF. Measure water content via Karl Fischer titration, as trace moisture accelerates hydrolysis. Optimize solvent polarity to balance reactivity and selectivity .

Q. What analytical strategies differentiate SES-Cl from its decomposition products?

Use HPLC-UV with a C18 column (acetonitrile/water + 0.1% TFA gradient) to detect sulfonic acid byproducts (retention time 6.2 min). GC-MS identifies trimethylsilanol impurities (retention time 8.2 min). ²⁹Si NMR confirms silyl group integrity (δ -15 to -20 ppm) .

Q. How can trace decomposition products be quantified during long-term storage?

Perform periodic HPLC analysis (every 3 months) with calibration curves for 2-(trimethylsilyl)ethanesulfonic acid. Degradation kinetics can be modeled using Arrhenius equations under controlled storage conditions .

Data Contradiction Analysis

Q. How should conflicting reports on SES-Cl’s stability in aprotic solvents be resolved?

Discrepancies often arise from varying water content or impurities. Replicate experiments with rigorously dried solvents (activated molecular sieves) and monitor purity via TLC (ethyl acetate/hexane, 3:7). Compare results using standardized protocols from Organic Syntheses .

Q. Why do yields vary in SES-Cl-mediated protection of sterically hindered amines?

Steric hindrance reduces nucleophilic attack efficiency. Employ bulky solvents (e.g., toluene) or microwave-assisted synthesis to enhance reaction rates. Kinetic studies using in situ IR spectroscopy can optimize reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.